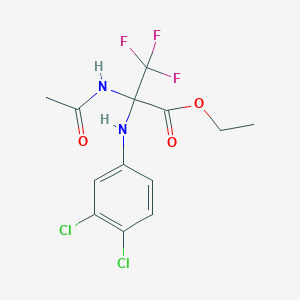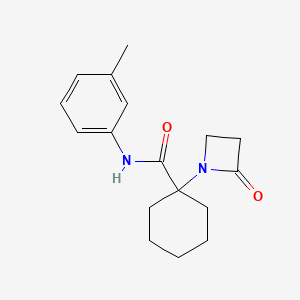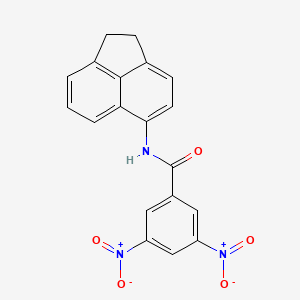![molecular formula C16H14BrClN2O3 B11535886 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11535886.png)
2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide is an organic compound with a complex structure, featuring bromine, methoxy, phenoxy, chlorophenyl, and acetohydrazide groups
Preparation Methods
The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide involves multiple steps. One common synthetic route starts with the bromination of 4-methoxyphenol to obtain 2-bromo-4-methoxyphenol . This intermediate is then reacted with 2-chloroacetohydrazide under specific conditions to form the desired compound . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The acetohydrazide group can undergo hydrolysis under acidic or basic conditions to form corresponding carboxylic acids and hydrazines.
Scientific Research Applications
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide include:
- 4-bromo-2-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-bromo-2-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 2-bromo-4-hydroxy-5-methoxy-benzaldehyde
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture, which can result in different chemical and biological properties.
Properties
Molecular Formula |
C16H14BrClN2O3 |
|---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrClN2O3/c1-22-13-5-6-15(14(17)8-13)23-10-16(21)20-19-9-11-3-2-4-12(18)7-11/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
InChI Key |
HRKKYDBCFOWHPX-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)Cl)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide](/img/structure/B11535814.png)
![2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-ethoxyphenol](/img/structure/B11535817.png)
![N-cyclohexyl-2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11535823.png)

![N-(3,4-dichlorophenyl)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11535839.png)

![2-methoxy-4-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11535846.png)
![4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol](/img/structure/B11535849.png)

![2-(Methyl{[4-(4-toluidinocarbonyl)phenoxy]carbothioyl}amino)naphthalene](/img/structure/B11535865.png)

![3-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylaniline](/img/structure/B11535890.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535892.png)
